(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride
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Overview
Description
(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12FNO·HCl It is a derivative of benzopyran, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoro-3,4-dihydro-2H-1-benzopyran.
Functional Group Introduction:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient large-scale production.
Purification Techniques: Such as crystallization and chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function to exert its effects.
Affecting Cellular Pathways: Influencing signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3,4-dihydro-2H-1-benzopyran: A precursor in the synthesis of the target compound.
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Another derivative with different functional groups.
6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran: Used in the preparation of Smo inhibitors.
Uniqueness
(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its stability and solubility, making it suitable for various applications in research and industry.
Properties
CAS No. |
1955558-04-9 |
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Molecular Formula |
C10H13ClFNO |
Molecular Weight |
217.67 g/mol |
IUPAC Name |
(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12FNO.ClH/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10;/h2,4-5,9H,1,3,6,12H2;1H |
InChI Key |
WWNGXOBCLYJMKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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